molecular formula C9H11FO B125688 (1S)-1-(4-fluorophenyl)propan-1-ol CAS No. 145438-93-3

(1S)-1-(4-fluorophenyl)propan-1-ol

Cat. No. B125688
M. Wt: 154.18 g/mol
InChI Key: CBNKDCZWGZSHNR-VIFPVBQESA-N
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Patent
US06964976B2

Procedure details

This ester (6.52 g, 33.6 mmol) was dissolved in ethyl acetate (100 ml), and 5% rhodium/alumina (1.30 g) was added thereto followed by stirring under a hydrogen atmosphere for 8 hours at room temperature. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure, and then the residue was dissolved in anhydrous tetrahydrofuran (30 ml). This solution was added dropwise to a suspension of lithium aluminium hydride (1.26 g, 33.2 mmol) in anhydrous tetrahydrofuran (60 ml) in the ice bath. The reaction mixture was stirred for 30 minutes at the same temperature, and a saturated aqueous sodium sulfate solution was added thereto followed by stirring for 10 minutes at room temperature. The mixture was filtered through Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=5:1-1:1) to give 4-fluorophenylpropan-1-ol (4.86 g, 95% yield) as a colorless oil.
Name
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=[O:22].[Na+].[Na+]>C(OCC)(=O)C.O1CCCC1.[Rh]>[F:13][C:10]1[CH:11]=[CH:12][C:7]([CH:6]([OH:22])[CH2:5][CH3:4])=[CH:8][CH:9]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
6.52 g
Type
reactant
Smiles
C(C)OC(C=CC1=CC=C(C=C1)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under a hydrogen atmosphere for 8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in anhydrous tetrahydrofuran (30 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes at the same temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring for 10 minutes at room temperature
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=5:1-1:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06964976B2

Procedure details

This ester (6.52 g, 33.6 mmol) was dissolved in ethyl acetate (100 ml), and 5% rhodium/alumina (1.30 g) was added thereto followed by stirring under a hydrogen atmosphere for 8 hours at room temperature. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure, and then the residue was dissolved in anhydrous tetrahydrofuran (30 ml). This solution was added dropwise to a suspension of lithium aluminium hydride (1.26 g, 33.2 mmol) in anhydrous tetrahydrofuran (60 ml) in the ice bath. The reaction mixture was stirred for 30 minutes at the same temperature, and a saturated aqueous sodium sulfate solution was added thereto followed by stirring for 10 minutes at room temperature. The mixture was filtered through Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=5:1-1:1) to give 4-fluorophenylpropan-1-ol (4.86 g, 95% yield) as a colorless oil.
Name
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=[O:22].[Na+].[Na+]>C(OCC)(=O)C.O1CCCC1.[Rh]>[F:13][C:10]1[CH:11]=[CH:12][C:7]([CH:6]([OH:22])[CH2:5][CH3:4])=[CH:8][CH:9]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
6.52 g
Type
reactant
Smiles
C(C)OC(C=CC1=CC=C(C=C1)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under a hydrogen atmosphere for 8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in anhydrous tetrahydrofuran (30 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes at the same temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring for 10 minutes at room temperature
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=5:1-1:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.